molecular formula C23H24N6O4S B2623852 N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-69-0

N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2623852
CAS No.: 863500-69-0
M. Wt: 480.54
InChI Key: SYPRNFVGDCUDAQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide. This nomenclature systematically describes the molecule’s structure:

  • A triazolo[4,5-d]pyrimidine heterocycle forms the central scaffold, with a 1,2,3-triazole ring fused to a pyrimidine ring at positions 4 and 5.
  • The triazole nitrogen at position 3 is substituted with a 4-methoxyphenyl group.
  • A sulfanylacetamide side chain is attached to the pyrimidine ring at position 7.
  • The acetamide’s nitrogen is linked to a 2-(3,4-dimethoxyphenyl)ethyl group.

The structural representation can be visualized using the SMILES notation:
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)N=N2. This string encodes the connectivity of atoms, highlighting the methoxy groups, triazole-pyrimidine fusion, and thioether linkage.

Alternative Designations and Registry Identifiers

The compound is recognized by multiple synonyms and registry numbers across chemical databases:

Identifier Type Value
CAS Registry Number 863500-69-0
PubChem CID 16806754
IUPAC Name Variants N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Other Synonyms AKOS024596680, AB00685049-01, F0682-1187

These identifiers ensure unambiguous referencing in scientific literature and regulatory contexts. The CAS number 863500-69-0 is particularly critical for material safety data sheets and patent applications.

Molecular Formula and Weight Analysis

The molecular formula C23H24N6O4S reflects the compound’s composition of 23 carbon, 24 hydrogen, 6 nitrogen, 4 oxygen, and 1 sulfur atoms. Key structural contributions include:

  • Three methoxy groups (-OCH3) from the 3,4-dimethoxyphenethyl and 4-methoxyphenyl substituents.
  • A triazolo[4,5-d]pyrimidine core contributing four nitrogen atoms.
  • A thioacetamide moiety (-S-CH2-C(=O)-NH-) linking the heterocycle to the phenethyl group.

The molecular weight is 480.5 g/mol , calculated as follows:

Element Count Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 23 12.01 276.23
Hydrogen 24 1.008 24.19
Nitrogen 6 14.01 84.06
Oxygen 4 16.00 64.00
Sulfur 1 32.07 32.07
Total 480.5

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-31-17-7-5-16(6-8-17)29-22-21(27-28-29)23(26-14-25-22)34-13-20(30)24-11-10-15-4-9-18(32-2)19(12-15)33-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPRNFVGDCUDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is synthesized through a cyclization reaction involving appropriate precursors. The methoxyphenyl and dimethoxyphenethyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using thiol reagents and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and dimethoxyphenethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce partially or fully reduced derivatives of the triazolopyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antiproliferative and antimicrobial properties. Research indicates that derivatives of triazoles, including those related to the compound , exhibit significant biological activities:

  • Anticancer Activity : Triazole derivatives have been shown to inhibit cancer cell proliferation. Studies have demonstrated that compounds similar to N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide possess properties that target specific cancer pathways and may serve as potential anticancer agents .
  • Antimicrobial Properties : The presence of triazole rings in the structure contributes to antimicrobial activity against various pathogens. Research has highlighted their effectiveness against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound involves multi-step chemical processes. The following methodologies are commonly employed:

  • Multi-Step Synthesis : A typical synthetic route includes the formation of the triazole moiety followed by the introduction of the thioacetamide group. This process often utilizes various reagents and conditions to achieve high yields and purity .
  • Use of Catalysts : Catalysts such as lithium hydride (LiH) are frequently used to facilitate reactions between different precursors in the synthesis process. This enhances the efficiency of the reaction and improves overall yield .

Case Studies

Several studies have documented the applications and effectiveness of compounds related to this compound:

Study Focus Findings
Maghraby et al. (2021)Antiproliferative AgentsIdentified novel triazole hybrids with significant activity against aromatase enzymes .
PMC Study (2024)Antiviral PropertiesExplored derivatives with potential antiviral effects through DFT analysis .
Synthesis Research (2020)Synthesis TechniquesDeveloped efficient methods for synthesizing triazole derivatives with high yields .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework

The triazolo[4,5-d]pyrimidine core distinguishes this compound from related heterocycles such as thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) and 1,3,4-thiadiazole[3,2-a][1,3,5]triazines (). Key differences include:

  • Electron density and reactivity : The triazole ring in the target compound introduces additional nitrogen atoms, increasing electron-deficient character compared to sulfur-containing thiazolo or thiadiazole analogs. This may influence binding affinity in enzymatic pockets.
  • Synthetic routes : Triazolopyrimidines often require cyclocondensation of azoles with pyrimidine precursors, whereas thiazolo[4,5-d]pyrimidines (e.g., compound 19 ) are synthesized via microwave-assisted or conventional methods using thiourea and aldehydes .

Substituent Effects

  • Methoxy groups: The 3,4-dimethoxyphenethyl and 4-methoxyphenyl substituents enhance solubility and membrane permeability compared to non-polar analogs. In contrast, compounds like 20 () incorporate hydroxy-chromenyl groups, which may reduce metabolic stability due to susceptibility to glucuronidation.
  • Thioacetamide side chain : The thioether linkage in the target compound contrasts with the thiourea-derived linkages in ’s derivatives. X-ray diffraction studies of similar thioacetamides () reveal planar conformations stabilized by intramolecular hydrogen bonds, suggesting enhanced stability compared to oxidized (sulfonyl) analogs .

Molecular and Crystallographic Insights

highlights the role of X-ray diffraction in elucidating molecular parameters of thioacetamide intermediates. For example:

  • Bond lengths : S–C bonds in thioacetamides average 1.81 Å, consistent with partial double-bond character, enhancing rigidity.
  • Torsional angles: The dihedral angle between the triazine and thiadiazole rings in analogs is ~15°, favoring planar conformations critical for stacking interactions .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in the field of cancer research. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine moiety linked to a phenethyl group. This structural diversity is thought to contribute to its biological activity.

Property Value
Molecular FormulaC20H25N5O5S
Molecular Weight421.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds related to this structure demonstrated IC50 values comparable to doxorubicin, with values around 3.12 µg/ml .
  • A549 (Lung Cancer) : The same class of compounds exhibited effective growth inhibition in A549 cells .

The anticancer effects are believed to arise from multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Kinases : Some studies suggest that triazolo[4,5-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study 1: Anticancer Efficacy

In a study published in the Egyptian Journal of Chemistry, several triazolo[4,5-d]pyrimidine derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of thioacetamide groups at specific positions on the triazolo-pyrimidine scaffold improved binding affinity and selectivity towards cancer cells .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis involves a multi-step approach, starting with the preparation of the triazolo-pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the thioether group at the 7-position of the pyrimidine ring.
  • Coupling reactions (e.g., carbodiimide-mediated) to attach the N-(3,4-dimethoxyphenethyl)acetamide moiety. Intermediates such as 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol and activated acetamide derivatives are critical .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxy groups at 3,4-positions on the phenethyl chain and 4-methoxyphenyl on the triazole).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (theoretical MW: 591.68 g/mol).
  • X-ray crystallography : To resolve ambiguities in regiochemistry, especially for the triazolo-pyrimidine core .

Q. What initial biological screening data exist for this compound?

While direct data on this compound is limited, structurally related triazolo-pyrimidines with methoxyphenyl substituents exhibit antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and C. albicans) and antifungal properties due to membrane disruption mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized for the triazolo-pyrimidine core synthesis?

Use Design of Experiments (DoE) to evaluate variables:

VariableRange TestedOptimal Condition
Temperature60–120°C90°C
Catalyst (e.g., Pd)0.5–5 mol%2 mol%
Reaction time6–24 hrs12 hrs
Flow chemistry systems (e.g., continuous microreactors) improve yield reproducibility by minimizing side reactions .

Q. How do structural modifications (e.g., methoxy group positions) influence bioactivity?

Comparative studies of analogs reveal:

  • 3,4-Dimethoxyphenethyl vs. 2,4-dimethoxyphenyl : Enhanced antifungal activity (3,4-substitution increases logP, improving membrane penetration).
  • 4-Methoxyphenyl on triazole: Critical for hydrogen bonding with microbial targets (ΔGbinding = −9.2 kcal/mol in docking studies). Replacements (e.g., halogenation) reduce potency by >50%, highlighting the methoxy group’s role .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL for MIC assays) and solvent (DMSO ≤1% v/v).
  • Structural analogs : Test compounds with defined purity (≥95%, confirmed by HPLC) to isolate substituent effects.
  • Data normalization : Use reference agents (e.g., fluconazole for fungi) to calibrate activity thresholds .

Methodological Notes

  • Synthetic challenges : The thioether linkage is prone to oxidation; use inert atmospheres (N2/Ar) and reducing agents (e.g., TCEP) during coupling .
  • Biological assays : Pair in vitro data with in silico ADMET predictions (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

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